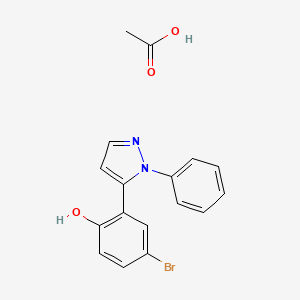

5-(5-Bromo-2-hydroxyphenyl)-1-phenylpyrazole acetate

Description

5-(5-Bromo-2-hydroxyphenyl)-1-phenylpyrazole acetate (CAS: 480438-37-7) is a pyrazole derivative featuring a brominated hydroxyphenyl group and an acetate ester. Its molecular formula is C₁₇H₁₃BrN₂O₃, with a molecular weight of 397.20 g/mol . The compound’s structure combines a pyrazole core with a bromine substituent, which may enhance lipophilicity and influence bioactivity.

Properties

IUPAC Name |

acetic acid;4-bromo-2-(2-phenylpyrazol-3-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O.C2H4O2/c16-11-6-7-15(19)13(10-11)14-8-9-17-18(14)12-4-2-1-3-5-12;1-2(3)4/h1-10,19H;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBIPXUOYNUEGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC=C(C=C1)N2C(=CC=N2)C3=C(C=CC(=C3)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694549 | |

| Record name | Acetic acid--4-bromo-6-(2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480438-37-7 | |

| Record name | Acetic acid--4-bromo-6-(2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 480438-37-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 5-Bromo-2-hydroxyacetophenone (Key Intermediate)

A critical intermediate for the target compound is 5-bromo-2-hydroxyacetophenone, which can be synthesized via Fries rearrangement of 4-bromophenyl acetate using aluminum chloride as a catalyst without solvent at elevated temperatures (110–160 °C), yielding 84–91% product (Table 1).

Table 1: Fries Rearrangement Conditions for 5-Bromo-2-hydroxyacetophenone

| Step | Reactants | Catalyst | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 4-Bromophenyl acetate | AlCl3 (Aluminum III chloride) | 110–160 | 2 hours | 84–91 | Solvent-free reaction |

| 2 | p-Bromophenol + Acetyl chloride | - | Room temp to 130 | 2 hours | 87 | Acetylation before rearrangement |

This intermediate provides the 5-bromo-2-hydroxyphenyl moiety essential for subsequent pyrazole coupling.

Formation of the 1-Phenylpyrazole Core

The 1-phenylpyrazole scaffold is typically synthesized by reaction of hydrazine hydrate with chalcone or related precursors in aprotic solvents such as dimethylformamide (DMF), yielding 3-aryl-1H-pyrazol-5-yl derivatives in moderate to good yields (45–67%).

A representative method involves:

- Reacting chalcones with hydrazine hydrate in DMF.

- Heating the mixture to promote cyclization to pyrazole.

- Isolation of 1-phenylpyrazole derivatives.

Coupling of 5-Bromo-2-hydroxyphenyl with 1-Phenylpyrazole

The coupling to form 5-(5-bromo-2-hydroxyphenyl)-1-phenylpyrazole involves intramolecular or intermolecular condensation reactions, often facilitated by the nucleophilic amino group on the pyrazole and the hydroxyphenyl group.

- Intramolecular cyclization can occur between amino groups and hydroxyphenyl substituents to form chromone-related pyrazole compounds.

- Alternatively, Claisen–Schmidt condensation followed by Algar–Flynn–Oyamada (AFO) reactions can be used to build complex pyrazole derivatives with hydroxyaryl substituents.

Introduction of Acetate Group

Acetylation of the hydroxy group on the phenyl ring to form the acetate ester is typically carried out under mild conditions using acetic anhydride or acetyl chloride in the presence of a base or catalyst.

- For example, acetylation of 5-bromo-2-hydroxyphenyl compounds can be done prior to or after pyrazole formation.

- The acetylation step preserves the hydroxy functionality in an ester form, enhancing compound stability or modulating solubility.

Representative Preparation Route Summary

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Fries rearrangement | 4-Bromophenyl acetate + AlCl3, 110–160 °C, 2 h | 84–91 | Produces 5-bromo-2-hydroxyacetophenone |

| 2 | Chalcone synthesis | Claisen–Schmidt condensation with substituted aldehydes, NaOH, EtOH, 55 °C, 3–5 h | 36–95 | Forms pyrazole precursors |

| 3 | Pyrazole formation | Hydrazine hydrate, DMF, heating | 45–67 | Cyclization to 1-phenylpyrazole derivatives |

| 4 | Coupling/condensation | Intramolecular reaction between amino and hydroxy groups | Variable | Forms 5-(5-bromo-2-hydroxyphenyl)-1-phenylpyrazole |

| 5 | Acetylation | Acetic anhydride or acetyl chloride, base catalyst | High | Formation of acetate ester on hydroxy group |

Research Findings and Efficiency

- Yields for key steps such as Fries rearrangement and pyrazole formation range from moderate to high (45–95%), indicating efficient synthetic protocols.

- Use of aprotic solvents like DMF and catalysts such as aluminum chloride or hydrazine hydrate are critical for high yields.

- The acetylation step is generally high yielding and mild, preserving sensitive functional groups.

- Optimization of reaction conditions (temperature, solvent, catalyst) can significantly improve product purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-2-hydroxyphenyl)-1-phenylpyrazole acetate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under basic conditions.

Major Products Formed

Oxidation: Formation of 5-(5-Bromo-2-oxophenyl)-1-phenylpyrazole acetate.

Reduction: Formation of 5-(2-Hydroxyphenyl)-1-phenylpyrazole acetate.

Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Properties

The pyrazole ring system, which includes 5-(5-Bromo-2-hydroxyphenyl)-1-phenylpyrazole acetate, is known for a wide range of biological activities. These include:

- Anti-inflammatory Activity : Pyrazole derivatives have been extensively studied for their anti-inflammatory properties. For instance, compounds with similar structures have shown significant inhibition of inflammation in various models, such as carrageenan-induced paw edema in rats . The compound's ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6 has been documented, indicating its potential in treating inflammatory diseases .

- Analgesic Effects : Research indicates that pyrazole derivatives can serve as effective analgesics. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response and pain pathways .

- Antimicrobial and Antifungal Activities : Compounds similar to this compound have demonstrated antimicrobial properties against various bacterial strains, including E. coli and S. aureus. This suggests potential applications in treating infections .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of various functional groups to enhance biological activity. The following synthetic pathways are commonly used:

- Condensation Reactions : The initial step often involves the condensation of hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole nucleus.

- Acetylation : Subsequent acetylation can be performed to introduce the acetate group, enhancing solubility and bioavailability.

Case Studies and Research Findings

Several studies highlight the efficacy of pyrazole derivatives, including this compound:

Potential Therapeutic Applications

The therapeutic potential of this compound extends to several medical conditions:

- Rheumatoid Arthritis : Given its anti-inflammatory properties, this compound may be useful in managing rheumatoid arthritis by reducing inflammation and pain associated with the condition .

- Cancer Treatment : Some studies suggest that pyrazoles can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Infection Management : With demonstrated antimicrobial activity, this compound could be developed into treatments for bacterial infections resistant to conventional antibiotics.

Mechanism of Action

The mechanism of action of 5-(5-Bromo-2-hydroxyphenyl)-1-phenylpyrazole acetate involves its interaction with specific molecular targets. The hydroxyl and bromine groups play a crucial role in its binding affinity and reactivity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

5-(5-Chloro-2-hydroxyphenyl)-1-phenylpyrazole Acetate (CAS: 480438-38-8)

This analog replaces bromine with chlorine at the 5-position of the hydroxyphenyl group. Key differences include:

Functional Group Variants

(5-Bromo-2-hydroxyphenyl)-(1-phenylpyrazol-4-yl)methanone (CAS: 68287-72-9)

This compound replaces the acetate ester with a ketone group. Notable contrasts include:

Pyrazole Derivatives with Heterocyclic Moieties

Several analogs incorporate thiadiazole or benzofuran groups, such as:

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Halogen Effects : Bromine’s inductive effect may enhance electron-withdrawing properties, improving interaction with electron-rich biological targets (e.g., enzymes or receptors) compared to chlorine .

- Ester vs. Ketone : The acetate group in the target compound likely serves as a prodrug, increasing bioavailability through hydrolysis, whereas the ketone derivative may exhibit prolonged stability but reduced absorption .

- Antimicrobial Potential: While the target compound’s activity is uncharacterized, structurally related thiadiazole-pyrazole hybrids show promise against pathogens like E. coli, suggesting avenues for future testing .

Biological Activity

5-(5-Bromo-2-hydroxyphenyl)-1-phenylpyrazole acetate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C16H14BrN3O3

Molecular Weight: 372.20 g/mol

IUPAC Name: this compound

The synthesis of this compound typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with phenylhydrazine, followed by acetylation. The synthetic route can be optimized for yield and purity through various methods such as refluxing in organic solvents or using microwave-assisted synthesis.

Biological Activities

The biological activity of this compound has been investigated across several domains:

Anticancer Activity

Research indicates that compounds with pyrazole moieties exhibit significant anticancer properties. For instance, derivatives of pyrazoles have shown effectiveness against various cancer cell lines by inhibiting key enzymes involved in cell proliferation, such as BRAF(V600E) and Aurora-A kinase .

- Case Study: A study demonstrated that a related pyrazole derivative inhibited cancer cell growth by inducing apoptosis through the activation of caspase pathways. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Pyrazole derivatives have shown effectiveness against both bacterial and fungal strains.

- Case Study: In vitro studies revealed that this compound exhibited notable antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as a lead compound for further drug development .

Anti-inflammatory Effects

Anti-inflammatory properties are another significant aspect of this compound's biological profile. Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

- Research Findings: A comparative study showed that the compound significantly reduced edema in animal models, suggesting its potential use in treating inflammatory diseases such as arthritis .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound inhibits key enzymes involved in cancer progression and inflammation.

- Receptor Modulation: It may modulate receptor activity related to pain and inflammation pathways.

- Apoptotic Pathways: Induces apoptosis in cancer cells through various signaling cascades.

Comparative Analysis with Similar Compounds

| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Phenylbutazone | Moderate | Low | Very High |

| Other Pyrazoles | Variable | High | Variable |

Q & A

Q. What are the key considerations for synthesizing 5-(5-Bromo-2-hydroxyphenyl)-1-phenylpyrazole acetate?

The synthesis typically involves multi-step reactions, including condensation, cyclization, and acetylation. For example, α,β-unsaturated carbonyl intermediates can undergo hydrazine-mediated cyclization under reflux with ethanol and KOH, followed by purification via acidification and crystallization . Optimization of reaction conditions (e.g., solvent choice, temperature, and catalyst) is critical to improve yield. Structural confirmation requires spectroscopic techniques such as H NMR and IR .

Q. How should researchers characterize the structural integrity of this compound?

Use a combination of analytical methods:

- Spectroscopy : H/C$ NMR to confirm proton/carbon environments, IR for functional groups (e.g., acetate C=O stretch at ~1700 cm$^{-1}$) .

- X-ray crystallography : To resolve molecular geometry and hydrogen-bonding patterns, as demonstrated in related brominated pyrazole derivatives .

- Mass spectrometry : For molecular ion ([M+H]) and fragmentation pattern validation .

Q. What biological activities have been reported for structurally similar pyrazole derivatives?

Analogous compounds exhibit antifungal, antibacterial, and anti-inflammatory properties. For instance, bromine substituents enhance antifungal activity by interacting with fungal cytochrome P450 enzymes . Researchers should design in vitro assays (e.g., broth microdilution for MIC determination) and validate results with positive controls like fluconazole .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Substituent variation : Compare analogs with different halogens (e.g., Br vs. Cl) or substituent positions (e.g., 2-hydroxy vs. 4-hydroxy) to assess electronic and steric effects .

- Pharmacophore mapping : Use computational tools (e.g., molecular docking) to identify critical interactions with target proteins, such as fungal lanosterol 14α-demethylase .

Q. How should contradictory data on substituent effects be resolved?

Discrepancies in bioactivity data (e.g., bromine enhancing vs. reducing potency) may arise from assay conditions or cellular uptake differences. Address this by:

- Standardizing assays : Use identical fungal strains and growth media across experiments .

- Computational modeling : Compare binding affinities of derivatives to targets using molecular dynamics (MD) simulations .

Q. What computational methods are recommended to predict metabolic stability?

Q. How does the acetate group influence stability under varying pH conditions?

The acetate ester may hydrolyze in alkaline conditions, releasing the free phenol. To assess stability:

- pH-rate profiling : Monitor degradation via HPLC at pH 2–9 .

- Kinetic studies : Determine activation energy () for hydrolysis using Arrhenius plots .

Q. What strategies improve selectivity for fungal over mammalian targets?

- Targeted mutagenesis : Compare compound binding to fungal vs. human cytochrome P450 isoforms .

- Selectivity indices : Calculate ratios of IC values for fungal vs. mammalian cell lines .

Methodological Challenges

Q. How can researchers address low yields during scale-up?

Multi-step syntheses often face scalability issues due to intermediate instability. Mitigate this by:

Q. What advanced techniques validate synergistic effects with existing antifungals?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.